1,4-Bis(pyridin-2-ylmethyl)piperazine

Description

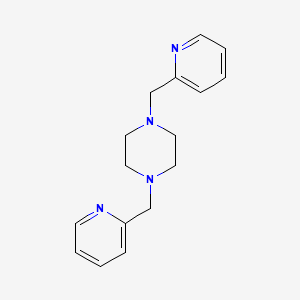

1,4-Bis(pyridin-2-ylmethyl)piperazine is a chemical compound with the molecular formula C16H20N4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of two pyridin-2-ylmethyl groups attached to the nitrogen atoms of the piperazine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name |

1,4-bis(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-3-7-17-15(5-1)13-19-9-11-20(12-10-19)14-16-6-2-4-8-18-16/h1-8H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEDFHASFRIIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389912 | |

| Record name | 1,4-Bis-pyridin-2-ylmethyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6584-58-3 | |

| Record name | 1,4-Bis-pyridin-2-ylmethyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Approach

The most widely reported method for synthesizing 1,4-bis(pyridin-2-ylmethyl)piperazine involves nucleophilic substitution reactions between piperazine and 2-picolyl chloride derivatives. This method leverages the basicity of piperazine’s nitrogen atoms to facilitate alkylation.

Reaction Mechanism and Stoichiometry

Piperazine reacts with two equivalents of 2-picolyl chloride in the presence of a base, typically triethylamine or sodium hydroxide. The base deprotonates piperazine, enhancing its nucleophilicity and enabling substitution at both nitrogen atoms. The reaction proceeds via an SN2 mechanism, where the chloride leaving group is displaced by the piperazine nitrogen.

Experimental Protocol

A representative procedure involves:

- Dissolving piperazine (1 equiv) in acetonitrile or dichloromethane.

- Adding 2-picolyl chloride hydrochloride (2.2 equiv) and triethylamine (4 equiv) to neutralize HCl.

- Stirring the mixture at room temperature for 48 hours.

- Quenching with aqueous sodium hydroxide and extracting the product with dichloromethane.

- Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Parameters:

| Parameter | Value/Detail |

|---|---|

| Solvent | Acetonitrile or CH$$2$$Cl$$2$$ |

| Temperature | 25°C (room temperature) |

| Reaction Time | 48 hours |

| Base | Triethylamine or NaOH |

| Purification | Column chromatography |

Alternative Synthetic Routes

Reductive Amination

While less common, reductive amination of piperazine with pyridine-2-carboxaldehyde offers an alternative pathway. This method employs sodium borohydride or hydrogen gas with palladium catalysts to reduce the intermediate Schiff base.

Challenges:

Hydrothermal Synthesis

Coordination-driven syntheses, such as those used for metal-organic frameworks (MOFs), occasionally yield this compound as a byproduct. For example, reactions involving Cu(NO$$3$$)$$2$$ and dicarboxylic acids under hydrothermal conditions (393 K, 48 hours) have produced crystalline forms of the ligand.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

Purity and Quality Control

Analytical Techniques

- HPLC : Quantifies product purity (>98% typically required).

- NMR Spectroscopy : $$^1$$H NMR (CDCl$$3$$) shows characteristic peaks at δ 2.5–3.0 ppm (piperazine CH$$2$$) and δ 7.1–8.6 ppm (pyridyl protons).

- X-ray Crystallography : Resolves conformational ambiguities, such as chair vs. boat ring structures.

Common Impurities

- Mono-Substituted Byproducts : Result from incomplete alkylation.

- Oxidation Products : N-oxides form if reactions are exposed to air.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with altered functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where one or more of its functional groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce reduced derivatives with altered functional groups. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles employed.

Scientific Research Applications

1,4-Bis(pyridin-2-ylmethyl)piperazine has several scientific research applications, including:

Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their unique structural and electronic properties.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. It is studied for its pharmacokinetic and pharmacodynamic properties.

Industry: The compound is used in the synthesis of other chemical compounds and materials. It is employed as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(pyridin-2-ylmethyl)piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate the activity of these targets, leading to specific biological effects.

For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Alternatively, the compound may act as an agonist or antagonist of specific receptors, modulating their signaling pathways and leading to various physiological responses.

Comparison with Similar Compounds

1,4-Bis(pyridin-2-ylmethyl)piperazine can be compared with other similar compounds, such as:

1,4-Diphenylpiperazine: This compound has two phenyl groups attached to the piperazine ring instead of pyridin-2-ylmethyl groups. It exhibits different chemical and physical properties due to the presence of aromatic rings.

1,4-Diphenethylpiperazine: This compound has two phenethyl groups attached to the piperazine ring. It also exhibits distinct properties compared to this compound.

1-Benzhydryl-4-benzylpiperazine: This compound has a benzhydryl group and a benzyl group attached to the piperazine ring. It is used in various chemical and biological studies.

The uniqueness of this compound lies in the presence of pyridin-2-ylmethyl groups, which impart specific chemical and biological properties to the compound. These properties make it a valuable compound for various scientific research applications.

Biological Activity

1,4-Bis(pyridin-2-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine core substituted with two pyridin-2-ylmethyl groups. This specific arrangement contributes to its unique biological properties, as the piperazine ring can interact with various biological targets including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of sterols in organisms like Leishmania .

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways that affect cellular responses. This property is particularly relevant in neuropharmacology where it may interact with neurotransmitter systems.

Antimicrobial and Anticancer Properties

This compound has been investigated for its antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. For example, certain analogs demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive bacteria .

- Anticancer Activity : Research has highlighted its potential in cancer therapy. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

Case Studies

Several case studies have documented the efficacy of this compound in different applications:

- Leishmania Inhibition : A study focused on the inhibition of CYP5122A1 enzyme in Leishmania showed that certain derivatives could effectively block sterol demethylation, leading to reduced parasite proliferation .

- Neuropharmacological Applications : Investigations into its effects on serotonin and dopamine receptors suggest potential applications in treating psychiatric disorders, highlighting its role as a ligand that modulates receptor activity.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Derivative | IC50/Activity Level |

|---|---|---|

| Antimicrobial | N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine | Low micromolar range |

| Anticancer | Compound targeting MCF-7 cells | IC50 = 9.46 µM |

| Enzyme Inhibition | CYP51 from Leishmania | Strong inhibition observed |

Q & A

Q. Key Considerations :

- Control reaction temperature (e.g., 60°C for alkylation) to avoid side reactions.

- Use polar solvents (e.g., methanol) for Schiff base synthesis to enhance solubility.

How can structural ambiguities in piperazine derivatives be resolved experimentally?

Basic Research Question

Combined spectroscopic and crystallographic methods are critical:

- X-ray crystallography : Determines precise bond lengths, angles, and conformations. For example, crystallographic inversion centers in 1,4-bis(2-nitrobenzyl)piperazine confirmed symmetrical substitution .

- NMR/IR spectroscopy : Identifies functional groups (e.g., nitro, amide) and confirms substitution patterns .

- Conformational analysis : Semiempirical quantum mechanical methods (e.g., AM1) predict stable conformers .

Q. Data Example :

What methodologies are used to study the interaction of piperazine derivatives with biological targets?

Advanced Research Question

Molecular docking and binding affinity assays are widely applied:

- Docking protocols :

- Key interactions : Pi-alkyl, hydrogen, and carbon-hydrogen bonds (e.g., ΔG = -7.5 kcal/mol for DNA binding in 1,4-bis(2-chloro-4-nitrophenyl)piperazine) .

Q. Case Study :

| Target (PDB ID) | Binding Affinity (ΔG, kcal/mol) | Interactions Observed | Reference |

|---|---|---|---|

| DNA (1BNA) | -7.5 (Site 1), -7.4 (Site 2) | Pi-alkyl (4.89 Å), H-bonds (1.92 Å) |

How do substituent electronic properties influence the bioactivity of piperazine derivatives?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (EWG) : Enhance activity (e.g., -Cl, -NO₂ in DPP-IV inhibitors improve binding via polar interactions) .

- Substitution position : Para/ortho > meta (e.g., 1,4-bis(4-chlorophenylsulfonyl)piperazine showed higher DPP-IV inhibition than meta-substituted analogs) .

Q. Methodological Insight :

- Compare IC₅₀ values of derivatives with varying substituents.

- Use density functional theory (DFT) to calculate electronic parameters (e.g., Hammett constants).

How can researchers address contradictions in reported binding affinities or conformations?

Advanced Research Question

Reproducibility checks and multimethod validation are essential:

- Crystallographic refinement : Verify bond lengths/angles using SHELX programs (e.g., SHELXL for small-molecule refinement) .

- Docking reproducibility : Run simulations with multiple software (e.g., AutoDock Vina vs. GOLD) and validate with mutagenesis assays.

- Statistical analysis : Compare data across studies (e.g., ΔG values ± SEM) to identify outliers.

Q. Example :

- SHELX refinement resolved discrepancies in 1,4-bis(2-nitrobenzyl)piperazine symmetry .

What strategies optimize piperazine derivatives for anticancer activity?

Advanced Research Question

Focus on DNA intercalation and topoisomerase inhibition :

Q. Experimental Workflow :

Synthesize derivatives with varied substituents.

Perform docking to predict DNA/protein binding.

Validate with cytotoxicity assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.